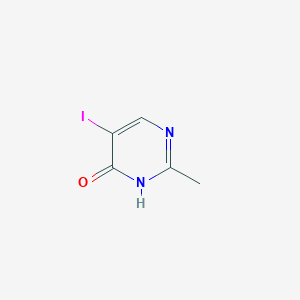

5-Iodo-2-methylpyrimidin-4(3H)-one

Description

BenchChem offers high-quality 5-Iodo-2-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRKDVUUDCGJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545572 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-41-5 | |

| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Iodo-2-methylpyrimidin-4(3H)-one, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this versatile scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in drug design.[1] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The introduction of a methyl group at the 2-position and an iodo group at the 5-position of the pyrimidin-4(3H)-one core imparts unique chemical characteristics that are highly advantageous for medicinal chemistry applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 111079-41-5 | N/A |

| Molecular Formula | C₅H₅IN₂O | N/A |

| Molecular Weight | 236.01 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | N/A |

| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | N/A |

Synthesis and Purification

The synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one is a critical process for its availability in research. While specific, detailed protocols for its direct synthesis are not abundantly available in public literature, a general and plausible synthetic route can be extrapolated from established methods for similar pyrimidinone derivatives. A common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant, followed by iodination.[2]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

-

Cyclocondensation:

-

To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and acetamidine hydrochloride.

-

Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The resulting precipitate, 2-methylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

-

-

Iodination:

-

Dissolve the 2-methylpyrimidin-4(3H)-one intermediate in a suitable solvent (e.g., dimethylformamide or acetic acid).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium bicarbonate).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The iodine atom at the 5-position of the pyrimidine ring is the key to the synthetic versatility of 5-Iodo-2-methylpyrimidin-4(3H)-one. This iodo group serves as an excellent handle for introducing a wide range of substituents through various cross-coupling reactions.

Key Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the introduction of various amino groups.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C bonds and introduce vinyl groups.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

-

Carbonylation Reactions: Palladium-catalyzed introduction of a carbonyl group, which can be converted to esters, amides, or carboxylic acids.[3]

These reactions allow for the rapid diversification of the 5-Iodo-2-methylpyrimidin-4(3H)-one core, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Reactivity of 5-Iodo-2-methylpyrimidin-4(3H)-one in various cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The ability to functionalize the 5-position of the pyrimidine ring makes 5-Iodo-2-methylpyrimidin-4(3H)-one a highly sought-after intermediate in medicinal chemistry.[4] It serves as a scaffold for the synthesis of compounds targeting a variety of biological targets.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many approved and investigational kinase inhibitors. The 5-position is often a key vector for exploring the solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.[5]

-

Antiviral Agents: Pyrimidine analogs have a long history as antiviral drugs. The 5-iodo substituent can mimic the methyl group of thymine, potentially leading to compounds that interfere with viral DNA or RNA synthesis.

-

Anticancer Agents: The diverse pharmacological activities of pyrimidine derivatives make them attractive candidates for anticancer drug development.[2] Functionalization of the 5-iodo group can lead to compounds with improved activity against various cancer cell lines.[6]

-

Sirtuin Inhibitors: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as selective SIRT2 inhibitors with neuroprotective effects, highlighting the potential of related pyrimidinone scaffolds in neurodegenerative disease research.[7]

Spectroscopic Characterization

Definitive structural confirmation of 5-Iodo-2-methylpyrimidin-4(3H)-one and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the proton at the 6-position of the pyrimidine ring, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.

-

¹³C NMR: The spectrum would show characteristic signals for the methyl carbon, the carbonyl carbon, and the carbons of the pyrimidine ring. The carbon bearing the iodine atom would exhibit a characteristic downfield shift.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.[8] The presence of one nitrogen atom would result in an odd nominal molecular weight.[9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental formula.[8] The fragmentation pattern can also offer structural insights.[10]

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodo-2-methylpyrimidin-4(3H)-one.

-

Hazard Identification: While specific toxicity data for this compound is limited, iodinated organic compounds can be irritants and may cause allergic reactions in sensitive individuals.[11][12][13] It is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance lies in the reactive iodo group, which allows for extensive and targeted derivatization through modern cross-coupling methodologies. This enables the efficient exploration of chemical space around the privileged pyrimidine scaffold, facilitating the discovery and optimization of novel therapeutic agents for a wide range of diseases. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in drug discovery and development.

References

-

MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine. Retrieved from [Link]

-

Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 214-220. [Link]

-

Trautmann, A., & Brockow, K. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Investigational Allergology and Clinical Immunology, 32(3), 179–192. [Link]

- Naga, G. S., Kumar, K. A., & Rao, V. V. (2023). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(11), 5945-5950.

-

Di Fruscia, P., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[2][11]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 70-84. [Link]

-

Schmid, S., et al. (2022). Cross-reactivity among iodinated contrast agents: should we be concerned?. Insights into Imaging, 13(1), 133. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2297. [Link]

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 19-27.

-

Cahova, H., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(10), 1697-1707. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6265. [Link]

-

Biernacka, J., Gierczak, T., & Szawkało, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7268. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 22176. [Link]

-

Chen, J.-R., et al. (2022). Hypersensitivity Reactions to Iodinated Contrast Media. Journal of Personalized Medicine, 12(5), 738. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Egyptian National Cancer Institute, 36(1), 1-15. [Link]

-

Marković, J. D., et al. (2020). Benzo[2][11]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. Archiv der Pharmazie, 353(1), e1900238. [Link]

-

Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853-862. [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

BackTable. (2021, November 27). Debunking Contrast Allergies w/ Dr. Cullen Ruff | BackTable Podcast Ep. 168 [Video]. YouTube. [Link]

- El-Shehry, M. F., & El-Hashash, M. A. (2025). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Journal of Heterocyclic Chemistry, 62(8), 2451-2460.

-

Steeron. (2025, July 23). Role of Medicinal Chemistry in Modern Drug Discovery. Retrieved from [Link]

-

Qu, Z., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Immunology, 16, 1642531. [Link]

-

Sahu, P. K. (2024, November 17). Role of all type chemistry in drug discovery and drug design. Retrieved from [Link]

-

Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

- Supporting Information for an unspecified article, providing NMR and HRMS data for various pyrimidine derivatives. (Source document appears to be supplementary material and lacks a direct primary reference).

-

PubChem. (n.d.). 5-Iodopyrimidin-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-IODO-4-THIO-2'-DEOXYURIDINE. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. mdpi.com [mdpi.com]

- 4. steeronresearch.com [steeronresearch.com]

- 5. 5-Iodo-4-methylpyrimidine [myskinrecipes.com]

- 6. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one|CAS 1538809-19-6 [benchchem.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. article.sapub.org [article.sapub.org]

- 11. Hypersensitivity Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2-methylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylpyrimidin-4(3H)-one is a halogenated heterocyclic compound belonging to the pyrimidinone family. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the design and synthesis of novel chemical entities for drug discovery. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential applications of 5-Iodo-2-methylpyrimidin-4(3H)-one, with a focus on its relevance to researchers and professionals in the field of drug development.

Core Molecular Profile

5-Iodo-2-methylpyrimidin-4(3H)-one is a solid at room temperature with a molecular weight of 236.01 g/mol . Its chemical structure features a pyrimidinone ring substituted with a methyl group at the 2-position and an iodine atom at the 5-position. The presence of the lactam-lactim tautomerism is a characteristic feature of pyrimidinones.

| Identifier | Value | Source |

| Molecular Formula | C₅H₅IN₂O | N/A |

| Molecular Weight | 236.01 g/mol | |

| CAS Number | 111079-41-5 | |

| IUPAC Name | 5-iodo-2-methylpyrimidin-4(3H)-one | N/A |

| Synonyms | 5-Iodo-2-methyl-4(3H)-pyrimidinone | N/A |

| SMILES | CC1=NC=C(I)C(=O)N1 | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

A likely two-step synthesis would involve the initial formation of the 2-methylpyrimidin-4(3H)-one core, followed by electrophilic iodination at the C5 position.

Figure 1: Proposed two-step synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylpyrimidin-4(3H)-one

This step would likely follow a classical pyrimidine synthesis, such as the Remfry-Hull modification of the Biginelli reaction.

-

To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and acetamidine hydrochloride.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The precipitated product, 2-methylpyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Iodination of 2-Methylpyrimidin-4(3H)-one

A green and efficient method for the iodination of pyrimidine derivatives involves mechanical grinding under solvent-free conditions.[1]

-

In a mortar, combine 2-methylpyrimidin-4(3H)-one, iodine (I₂), and silver nitrate (AgNO₃).

-

Grind the mixture with a pestle for 20-30 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically worked up by dissolving in a suitable solvent (e.g., methanol), filtering to remove insoluble silver salts, and concentrating the filtrate.

-

The crude product can then be purified by recrystallization or column chromatography to yield pure 5-Iodo-2-methylpyrimidin-4(3H)-one.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of 5-Iodo-2-methylpyrimidin-4(3H)-one lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making the molecule a valuable building block for introducing the 2-methylpyrimidin-4-one moiety into more complex structures.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent at the C5 position serves as an excellent leaving group in various cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Figure 2: Potential cross-coupling reactions of 5-Iodo-2-methylpyrimidin-4(3H)-one.

General Protocol for a Suzuki-Miyaura Coupling

-

To a reaction vessel, add 5-Iodo-2-methylpyrimidin-4(3H)-one, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The derivatization of the 5-Iodo-2-methylpyrimidin-4(3H)-one core through the aforementioned cross-coupling reactions allows for the systematic exploration of the chemical space around this scaffold, which is a key strategy in lead optimization.

While no specific biological activity has been reported for 5-Iodo-2-methylpyrimidin-4(3H)-one itself, derivatives of the pyrimidine and pyrimidinone class have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or DNA intercalators.

-

Antimicrobial Activity: The pyrimidine nucleus is found in several antibacterial and antifungal agents.

-

Antiviral Activity: Pyrimidine analogs are well-known for their antiviral properties, particularly against herpes viruses and HIV.

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as sedatives, hypnotics, and anticonvulsants.

The use of 5-Iodo-2-methylpyrimidin-4(3H)-one as a building block allows for the generation of libraries of novel pyrimidinone derivatives that can be screened for these and other biological activities.

Analytical Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-H proton, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a singlet for the C2-methyl protons. The chemical shift of the C6-H proton would be downfield due to the deshielding effects of the adjacent carbonyl group and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The C4 carbonyl carbon will appear at a characteristic downfield chemical shift. The C5 carbon, being directly attached to iodine, will have a chemical shift influenced by the heavy atom effect.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 236. A characteristic isotope pattern for iodine would not be observed as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of CO, methyl, and iodine radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the pyrimidinone ring (typically around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H stretching and bending vibrations.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 5-Iodo-2-methylpyrimidin-4(3H)-one is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and by considering the safety data for related compounds.

Hazard Assessment (Based on Analogs)

Based on the SDS of related iodinated pyrimidines and other heterocyclic compounds, 5-Iodo-2-methylpyrimidin-4(3H)-one should be considered as potentially hazardous.[2]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light and moisture. Commercial suppliers recommend storage at 2-8°C.

Conclusion

5-Iodo-2-methylpyrimidin-4(3H)-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidinone core provides a proven scaffold for biological activity, while the iodo-substituent at the C5 position offers a reactive handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile generation of diverse libraries of novel compounds for biological screening. While specific biological and toxicological data for this compound are currently lacking, its structural features and the extensive chemistry of related compounds suggest that it holds significant potential for the development of new therapeutic agents. Researchers working with this compound should proceed with appropriate safety precautions and can anticipate a broad scope of synthetic utility.

References

-

Balasubramaniyam, T., Kim, B. S., Pallavi, B., Jin, H. S., Kim, S. K., & Lee, J. H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one

Introduction: The Significance of 5-Iodinated Pyrimidinones in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of a halogen atom, particularly iodine, at the C5 position of the pyrimidinone ring significantly enhances the molecular toolkit for drug development professionals. The carbon-iodine bond serves as a versatile synthetic handle for the introduction of diverse functionalities through various cross-coupling reactions, enabling the exploration of a vast chemical space. This strategic modification can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. 5-Iodo-2-methylpyrimidin-4(3H)-one, in particular, is a valuable building block in the synthesis of targeted therapies, including kinase inhibitors and other novel therapeutics.[3][4] This guide provides a comprehensive overview of the synthesis of this key intermediate from 2-methylpyrimidin-4(3H)-one, focusing on the mechanistic rationale, a detailed experimental protocol, and the critical parameters for a successful and reproducible outcome.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is fundamental for process development, safety, and purification.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methylpyrimidin-4(3H)-one |  | 19875-04-8 | C₅H₆N₂O | 110.11 | 214 | Off-white to light brown solid[5][6] |

| 5-Iodo-2-methylpyrimidin-4(3H)-one |  | Not readily available | C₅H₅IN₂O | 236.01 | ~345 (for a related dimethoxy derivative)[7] | Expected to be a solid |

Synthetic Strategy: Electrophilic Iodination of the Pyrimidinone Core

The synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one from 2-methylpyrimidin-4(3H)-one is achieved through an electrophilic aromatic substitution reaction. The pyrimidinone ring, while containing two deactivating nitrogen atoms, is sufficiently activated by the electron-donating character of the enamine-like nitrogen and the exocyclic oxygen to undergo electrophilic attack, particularly at the electron-rich C5 position.

Choice of Iodinating Agent: The Versatility of N-Iodosuccinimide (NIS)

Several reagents can be employed for the iodination of aromatic and heteroaromatic compounds. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate a more potent electrophilic iodine species.[8] For the synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one, N-Iodosuccinimide (NIS) stands out as the reagent of choice for several reasons:

-

Mild Reaction Conditions: NIS is a solid, easy-to-handle reagent that allows for iodination under relatively mild conditions, which is crucial for preserving the integrity of the pyrimidinone core.[9]

-

High Regioselectivity: In many cases, NIS provides excellent regioselectivity, favoring the substitution at the most electron-rich position of the aromatic ring.

-

Activation: The electrophilicity of the iodine in NIS can be further enhanced by the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide nitrogen, making the iodine atom more susceptible to nucleophilic attack.[10]

Reaction Mechanism: A Stepwise Approach to Iodination

The iodination of 2-methylpyrimidin-4(3H)-one with NIS proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

Figure 1: General mechanism of electrophilic iodination using NIS.

-

Activation of the Iodinating Agent: In the presence of an acid catalyst, the nitrogen atom of NIS is protonated, which increases the electrophilicity of the iodine atom.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the pyrimidinone ring, specifically at the C5 position, attacks the electrophilic iodine of the activated NIS complex. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the pyrimidinone ring.

-

Deprotonation and Re-aromatization: A weak base, which can be the solvent or the succinimide anion, abstracts a proton from the C5 position of the sigma complex. This restores the aromaticity of the pyrimidinone ring and yields the final product, 5-iodo-2-methylpyrimidin-4(3H)-one.

The regioselectivity for the C5 position is governed by the electronic properties of the pyrimidinone ring. The electron-donating effect of the nitrogen atoms and the carbonyl group directs the electrophilic attack to this position.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one based on established methods for the iodination of similar heterocyclic compounds. Researchers should perform initial small-scale trials to optimize the reaction conditions for their specific setup.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |

| 2-Methylpyrimidin-4(3H)-one | 19875-04-8 | 110.11 | >98% | Major chemical suppliers |

| N-Iodosuccinimide (NIS) | 516-11-0 | 224.99 | >98% | Major chemical suppliers |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Major chemical suppliers |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | >99% | Major chemical suppliers |

| Saturated Sodium Thiosulfate Solution | 7772-98-7 | 158.11 | Saturated aqueous | Prepared in-house |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | Saturated aqueous | Prepared in-house |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | Major chemical suppliers |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpyrimidin-4(3H)-one (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq.) in one portion. Cool the reaction mixture to 0°C using an ice bath.

-

Initiation of Reaction: Slowly add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Stir vigorously until the color of the solution disappears.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford 5-iodo-2-methylpyrimidin-4(3H)-one as a solid.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete reaction | Insufficient activation of NIS | Increase the amount of TFA catalyst (up to 1.0 eq.) or consider a stronger acid like sulfuric acid in catalytic amounts. |

| Low reaction temperature | Increase the reaction temperature to refluxing DCM. | |

| Formation of di-iodinated product | Over-iodination | Use a stoichiometric amount of NIS (1.0 eq.) and monitor the reaction closely by TLC. |

| Difficult purification | Co-elution of product and succinimide | Perform an aqueous wash with dilute NaOH after the initial work-up to remove the succinimide by converting it to its water-soluble sodium salt. |

Conclusion and Future Outlook

The synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one via electrophilic iodination with N-iodosuccinimide is a robust and efficient method for producing this valuable building block for drug discovery. The mild reaction conditions and the versatility of the iodo-substituent for further chemical transformations make this a highly attractive synthetic route. As the demand for novel and targeted therapeutics continues to grow, the development of efficient and scalable syntheses for key intermediates like 5-iodo-2-methylpyrimidin-4(3H)-one will remain a critical endeavor for researchers and scientists in the pharmaceutical industry. Further exploration into greener synthetic methodologies, such as the use of mechanochemistry, may offer even more sustainable approaches to the production of this important compound.[8]

References

-

Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

-

PubChem. (n.d.). 3-Iodo-5-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

- Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. (CN103420902A).

-

Organic Syntheses. (n.d.). n-iodosuccinimide. [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

- Sniady, A. (2006). N-Iodosuccinimide (NIS). Synlett, 2006(12), 1859-1860.

- Kumar, A., & Sharma, G. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Journal of Heterocyclic Chemistry, 2024, 1-22.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in Trifluoromethanesulfonic Acid and Boron Trifluoride Monohydrate: New Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.

- Kategaonkar, A. H., Shinde, P. V., Shingate, B. B., & Shingare, M. S. (2008). Microwave assisted synthesis of pyrimido[4,5-d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, (2), 43-46.

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

- Zhang, L., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.

-

LookChem. (n.d.). Cas 19875-04-8,4(1H)-Pyrimidinone, 2-methyl-. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4(1H)-Pyrimidinone, 2-methyl- (8CI,9CI) | 19875-04-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]

An In-Depth Technical Guide to the Procurement and Application of 5-Iodo-2-methylpyrimidin-4(3H)-one for Advanced Research

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview for the strategic procurement, quality assessment, and effective utilization of 5-Iodo-2-methylpyrimidin-4(3H)-one (CAS No. 111079-41-5). The focus is on ensuring scientific integrity from acquisition to application, enabling reproducible and high-impact research outcomes.

Strategic Importance in Medicinal Chemistry

5-Iodo-2-methylpyrimidin-4(3H)-one is not merely a chemical reagent; it is a versatile synthetic building block prized in drug discovery. Its core value lies in the strategic placement of the iodine atom on the electron-deficient pyrimidinone ring system. This carbon-iodine bond serves as a highly efficient "synthetic handle" for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.[1] The pyrimidinone scaffold itself is a privileged structure, appearing in numerous compounds with diverse biological activities, including antiviral and anticancer agents.[2] Therefore, sourcing high-purity 5-Iodo-2-methylpyrimidin-4(3H)-one is the foundational step for synthesizing novel chemical entities targeting a range of therapeutic areas.

Procurement: A Critical Analysis of Supplier Specifications

The procurement of this reagent should be treated as a critical experimental parameter. Variability in supplier quality can introduce difficult-to-trace impurities that compromise downstream reactions and biological assays. A careful evaluation of supplier specifications is paramount.

Table 1: Comparative Analysis of Commercial Suppliers for 5-Iodo-2-methylpyrimidin-4(3H)-one

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Specification | Storage Recommendation |

| BLDpharm [3] | 111079-41-5 | C₅H₅IN₂O | 236.01 | Not specified; inquire for batch CoA | Sealed in dry, 2-8°C |

| Alchem Pharmtech, Inc. [4] | 111079-41-5 | C₅H₅IN₂O | 236.01 | Not specified; inquire for batch CoA | Inquire with supplier |

| Amadis Chemical | 111079-41-5 | C₅H₅IN₂O | 236.01 | Not specified; inquire for batch CoA | Inquire with supplier |

Note: Purity specifications are often batch-specific. It is essential to request the Certificate of Analysis (CoA) for the specific lot you intend to purchase.

Expert Insight: The decision to purchase should not be based on price alone. A higher-priced product from a reputable vendor with a comprehensive Certificate of Analysis (CoA) detailing purity by both HPLC and ¹H NMR, along with residual solvent analysis, is often more cost-effective in the long run by preventing failed reactions and time-consuming troubleshooting.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt, the identity and purity of 5-Iodo-2-methylpyrimidin-4(3H)-one must be independently verified. This step ensures the integrity of all subsequent experiments. The CoA from the supplier provides the benchmark, but internal validation is a hallmark of rigorous research.

Caption: In-house quality control workflow for validating incoming reagents.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying purity and identifying potential impurities.[5]

Step-by-Step HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solution Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Water:Acetonitrile.

-

Sample Solution: Accurately weigh ~1 mg of 5-Iodo-2-methylpyrimidin-4(3H)-one and dissolve in 10 mL of diluent to a final concentration of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Gradient Program | 5% B to 95% B over 20 min |

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for drug discovery applications.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the chemical structure and can also provide an estimate of purity by identifying signals from impurities, such as residual solvents or synthetic byproducts.

Step-by-Step NMR Protocol:

-

Sample Preparation: Dissolve 2-5 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis:

-

Identity: Confirm that the chemical shifts, splitting patterns, and integrations of the observed peaks match the expected structure of 5-Iodo-2-methylpyrimidin-4(3H)-one.

-

Purity: Look for extraneous peaks. Common impurities may include the non-iodinated starting material (2-methylpyrimidin-4(3H)-one) or residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, methanol).

-

Handling, Storage, and Solubility

Storage: Based on supplier recommendations and the chemical nature of similar compounds, 5-Iodo-2-methylpyrimidin-4(3H)-one should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[3] It should be protected from light.[6]

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.

Solubility: While quantitative solubility data is not widely published, pyrimidinone derivatives are often soluble in polar aprotic solvents.

Step-by-Step Solubility Assessment Protocol:

-

Place a small, known amount (e.g., 1 mg) of the compound into a vial.

-

Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., DMSO, DMF, Methanol).[8]

-

Vortex or sonicate the mixture for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If dissolved, the compound is soluble to at least 10 mg/mL. If not, add another measured volume of solvent and repeat until dissolution is achieved to determine the approximate solubility. For biological assays, DMSO is a common solvent, but its concentration in the final assay should typically be kept below 0.5% to avoid cellular toxicity.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 5-Iodo-2-methylpyrimidin-4(3H)-one is as an electrophile in cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds, making it ideal for efficient oxidative addition to a Pd(0) catalyst under mild conditions.

Suzuki-Miyaura Coupling Protocol

This reaction forms a new carbon-carbon bond by coupling the pyrimidinone with a boronic acid or ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Suzuki Coupling Protocol:

-

Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Iodo-2-methylpyrimidin-4(3H)-one (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).

-

Solvent: Add a degassed solvent mixture, for example, a 3:1 ratio of Dioxane:Water.

-

Reaction: Heat the mixture with stirring to 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This reaction couples the pyrimidinone with a terminal alkyne, providing a direct route to alkynylated heterocycles.[9]

Sources

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 111079-41-5|5-Iodo-2-methylpyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 4. 111079-41-5 CAS Manufactory [m.chemicalbook.com]

- 5. 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | SIELC Technologies [sielc.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 9. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 5-Iodo-2-methylpyrimidin-4(3H)-one

Executive Summary & Molecule Profile

5-Iodo-2-methylpyrimidin-4(3H)-one is a critical heterocyclic building block in medicinal chemistry, particularly valued as a scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structure features a pyrimidine core functionalized with a methyl group at the C2 position and an iodine atom at the C5 position. The iodine substituent renders the molecule highly reactive toward nucleophilic substitution and organometallic coupling, while the lactam moiety (4-one) provides hydrogen bond donor/acceptor sites essential for biological target engagement.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-Iodo-2-methylpyrimidin-4(3H)-one |

| Common Synonyms | 5-Iodo-2-methyl-4-pyrimidinol; 5-Iodo-2-methyl-4-hydroxypyrimidine |

| Molecular Formula | |

| Molecular Weight | 236.01 g/mol |

| CAS Number | Note: Often indexed under tautomer 16076-88-5 or related derivatives; exact CAS varies by catalog.[1] |

| Core Scaffold | Pyrimidin-4(3H)-one |

Synthesis & Preparation Protocols

The most robust route to 5-iodo-2-methylpyrimidin-4(3H)-one involves the electrophilic iodination of the commercially available precursor, 2-methylpyrimidin-4(3H)-one. This approach avoids the use of unstable iodinated starting materials and allows for late-stage functionalization.

Primary Synthetic Route: Electrophilic Iodination

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (

Reagents:

-

Substrate: 2-Methylpyrimidin-4(3H)-one (CAS 2941-23-3)

-

Iodinating Agent: Iodine (

) or N-Iodosuccinimide (NIS) -

Base/Solvent: Aqueous NaOH (Green method) or DMF (for NIS)

Detailed Protocol (Aqueous

/NaOH Method)

This method is favored for its scalability and "green" profile, minimizing organic solvent waste.

-

Dissolution: Charge a round-bottom flask with 2-methylpyrimidin-4(3H)-one (10.0 mmol) and dissolve in 1M NaOH (20 mL). Ensure the solution is clear (formation of the sodium salt).

-

Addition: Cool the solution to 0–5 °C. Add Iodine (

) (11.0 mmol) portion-wise over 15 minutes. The dark color of iodine should fade as it reacts. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1) or LC-MS.[2][3] The starting material (

) converts to the less polar iodinated product ( -

Quench & Isolation: Acidify the mixture carefully with Acetic Acid or 1M HCl to pH ~5–6. The product will precipitate as a white to off-white solid.

-

Purification: Filter the solid, wash with cold water (2 x 10 mL) and 10% sodium thiosulfate solution (to remove trace

). Recrystallize from Ethanol/Water if necessary.

Caption: Step-by-step workflow for the aqueous iodination of 2-methylpyrimidin-4(3H)-one.

Spectroscopic Characterization

The introduction of the iodine atom at C5 induces distinct shifts in the NMR spectra compared to the non-iodinated precursor.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-

H NMR (Proton)

| Position | Shift ( | Multiplicity | Integral | Diagnostic Note |

| NH (N3) | 12.5 – 13.0 | Broad Singlet | 1H | Exchangeable with |

| H-6 | 8.35 – 8.50 | Singlet | 1H | Key Diagnostic: Significant downfield shift vs. precursor (typically ~7.8 ppm) due to the adjacent Iodine and Nitrogen. |

| CH | 2.30 – 2.40 | Singlet | 3H | Characteristic methyl group on the pyrimidine ring. |

C NMR (Carbon)

| Position | Shift ( | Assignment | Structural Insight |

| C-4 | 160.0 – 162.0 | C=O (Carbonyl) | Consistent with amide/lactam carbonyl. |

| C-2 | 156.0 – 158.0 | C=N (Imine-like) | C2 position flanked by two nitrogens. |

| C-6 | 152.0 – 154.0 | CH | Deshielded aromatic carbon. |

| C-5 | 70.0 – 85.0 | C-I | Critical Diagnostic: Upfield shift due to the "Heavy Atom Effect" of Iodine. Normal aromatic C-H is ~110-120 ppm. |

| CH | 21.0 – 22.0 | Methyl | Standard methyl shift. |

Mass Spectrometry (MS)[2]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion

: Calculated: 236.99; Observed: 237.0 -

Fragmentation: Loss of Iodine (

) may be observed at high collision energies.

Infrared Spectroscopy (FT-IR)

-

: 3100–3200 cm

-

: 1650–1680 cm

-

: 1550–1600 cm

Structural Analysis: Tautomerism

A critical aspect of working with 5-iodo-2-methylpyrimidin-4(3H)-one is understanding its tautomeric equilibrium. In solution, the molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.

-

Solid State & Polar Solvents (DMSO, MeOH): Predominantly the Lactam (4-one) form.

-

Basic Conditions / Silylation: Trapped as the Lactim (O-substituted) form.

This equilibrium dictates reactivity:

-

N-Alkylation:[4] Occurs at N3 under neutral/basic conditions.

-

O-Alkylation: Favored with silver salts or specific hard electrophiles.

Caption: Equilibrium between the dominant lactam form (left) and the lactim form (right).

Applications in Drug Discovery[4]

The 5-iodo-2-methylpyrimidin-4(3H)-one scaffold serves as a versatile "linchpin" in convergent synthesis.

-

Suzuki-Miyaura Coupling: The C5-Iodine bond is highly labile toward Pd(0) oxidative addition. It couples readily with aryl/heteroaryl boronic acids to install biaryl systems common in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes yields 5-alkynylpyrimidines, precursors to fused bicyclic systems (e.g., pyrrolopyrimidines).

-

Heck Reaction: Coupling with acrylates or styrenes to extend the carbon chain.

Reactivity Map

Caption: Primary synthetic transformations accessible from the 5-iodo scaffold.

References

-

General Pyrimidine Iodination: Kim, Y. et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules, 2019, 24(9), 1788. [Link]

-

Spectroscopic Data (Analogous 5-Iodo-2-methylthio derivative): PubChem Compound Summary for CID 76510-61-7. [Link][5]

- Tautomerism in Pyrimidinones: B. Stanovnik et al. "The Tautomerism of Pyrimidines and Pyridines." Advances in Heterocyclic Chemistry, Vol 52, 1991.

- Synthetic Utility (Suzuki Coupling of Iodopyrimidines): Gong, Y. et al. "Palladium-catalyzed cross-coupling reactions of 5-halopyrimidines." Synlett, 2006.

Sources

- 1. 5-Iodopyrimidin-2-ol | C4H3IN2O | CID 11959096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 76510-61-7 | 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one - Synblock [synblock.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

13C NMR of 5-Iodo-2-methylpyrimidin-4(3H)-one

Technical Guide: C NMR Characterization of 5-Iodo-2-methylpyrimidin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 5-Iodo-2-methylpyrimidin-4(3H)-one using Carbon-13 Nuclear Magnetic Resonance (

Targeting researchers in medicinal chemistry, this document moves beyond basic spectral listing to address the specific challenges posed by this scaffold: keto-enol tautomerism and the relativistic Heavy Atom Effect (HALA) induced by the iodine substituent. These two factors significantly alter standard chemical shift expectations, often leading to misassignment if not anticipated.

Structural Dynamics: The Tautomerism Challenge

Before interpreting the spectrum, one must define the species present in solution. Pyrimidin-4-ones exhibit prototropic tautomerism, existing in equilibrium between the lactam (keto) and lactim (enol) forms.

In polar aprotic solvents like DMSO-

Tautomeric Equilibrium Workflow

The following diagram illustrates the relationship between the dominant lactam form and the minor lactim form, guiding the expected signal multiplicity.

Figure 1: Tautomeric preference in DMSO-d6 favoring the keto-form, essential for predicting the C4 carbonyl shift.

The Iodine Anomaly: Heavy Atom Effect on C5

The most critical diagnostic feature of this spectrum is the chemical shift of C5 (the carbon bonded to Iodine).

The Mechanism

Standard electronegativity rules suggest that attaching a halogen should deshield the carbon (move it downfield, >120 ppm). However, Iodine is a "Heavy Atom." Its large electron cloud introduces significant Spin-Orbit Coupling . This relativistic effect shields the attached nucleus, causing a dramatic upfield shift (the "Heavy Atom on Light Atom" or HALA effect).

-

Standard Aromatic C-H: ~110–120 ppm

-

Standard Aromatic C-Cl: ~125–130 ppm (Deshielded)

-

Aromatic C-I (C5): ~70–90 ppm (Significantly Shielded)

Diagnostic Rule: If you are looking for C5 in the typical aromatic region (120–140 ppm), you will miss it. It often appears in the solvent noise or aliphatic region.

Experimental Protocol

To ensure detection of the quaternary carbons (C2, C4, C5) which often have long relaxation times (

Sample Preparation[2]

-

Solvent: DMSO-

(Preferred for solubility and tautomer stabilization). -

Concentration: >20 mg in 0.6 mL solvent.

-

Additive (Optional): 0.02 M Chromium(III) acetylacetonate [Cr(acac)

].-

Why? Cr(acac)

is a paramagnetic relaxation agent. It shortens the

-

Acquisition Parameters (Bruker Standard)

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 or zgig | Power-gated decoupling to maintain NOE enhancement while decoupling protons. |

| Relaxation Delay (D1) | 2.0 – 5.0 sec | Essential for quaternary carbons (C4, C5) to relax. Increase to 10s if not using Cr(acac) |

| Scans (NS) | > 1024 | Required due to the splitting of signal intensity into multiple lines (if not decoupled) or low sensitivity of quaternary carbons. |

| Spectral Width | -10 to 220 ppm | Ensure the high-field Iodine-C and low-field Carbonyl are captured. |

Spectral Assignment & Data Analysis[3][4]

The following table synthesizes expected chemical shifts based on analogous 5-iodo-pyrimidinone systems (e.g., 5-iodouracil).

Representative C NMR Data (DMSO- )

| Carbon Position | Type | Shift ( | Signal Characteristics | Mechanistic Insight |

| C-Me | CH | 20 – 26 | Strong intensity | Aliphatic methyl group. |

| C5 | C-I | 75 – 85 | Weak (Quaternary) | Diagnostic Peak. Shielded by Spin-Orbit coupling of Iodine. |

| C6 | CH | 150 – 156 | Medium intensity | Deshielded by adjacent Nitrogen (N1). |

| C2 | C-Me | 158 – 164 | Weak (Quaternary) | Deshielded by two adjacent Nitrogens (N1, N3). |

| C4 | C=O | 160 – 168 | Weak (Quaternary) | Carbonyl carbon; confirms the "one" (lactam) tautomer. |

Assignment Logic Workflow

Use this logic gate to confirm assignments during analysis.

Figure 2: Step-by-step logic for distinguishing the quaternary carbons C2, C4, and C5.

Differentiation Strategy (C2 vs C4):

-

C2: Will show a strong HMBC correlation to the Methyl protons (~2.3 ppm in

). -

C4: Will typically not show a correlation to the methyl group (too distant, usually >3 bonds), but may correlate to H6 (3-bond).

Troubleshooting & Common Impurities

When analyzing crude reaction mixtures, be aware of these common artifacts:

-

Missing C5 Signal: If the relaxation delay (D1) is too short (<1s), the C5 signal (which has no attached protons to assist relaxation via dipolar coupling) may be saturated and invisible. Solution: Increase D1 to 5s.

-

Solvent Overlap: In DMSO-

, the solvent septet is centered at 39.5 ppm. Ensure the methyl peak (~25 ppm) is distinct. -

De-iodination: If the reaction was subjected to high heat or palladium catalysis, check for 2-methylpyrimidin-4(3H)-one (product of de-iodination). The C5 signal will shift drastically downfield to ~105-110 ppm (becoming a C-H).

References

-

Heavy

C NMR: Kaupp, M., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. [Link] -

Pyrimidinone Tautomerism: López-Pérez, J. L., et al. (2013).[2] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. [Link]

-

Iodinated Pyrimidine Analogs (Spectral Data): SpectraBase. (n.d.). 5-Iodo-2'-deoxyuridine

C NMR Data. (Used as mechanistic proxy for C5-I shift). [Link]

Technical Analysis: Mass Spectrometry of 5-Iodo-2-methylpyrimidin-4(3H)-one

Executive Summary & Chemical Identity

5-Iodo-2-methylpyrimidin-4(3H)-one is a critical halogenated heterocyclic building block, frequently employed in the synthesis of antiviral agents, kinase inhibitors, and functionalized pyrimidine scaffolds.[1] Its mass spectrometric (MS) profile is dominated by the lability of the carbon-iodine bond and the characteristic fragmentation of the pyrimidinone core.

This guide provides a structural deconstruction of the molecule's mass spectrum, derived from first-principles mechanistics of iodinated heterocycles. It is designed to assist analytical scientists in structural confirmation and impurity profiling during drug development.[1]

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-Iodo-2-methylpyrimidin-4(3H)-one |

| Molecular Formula | C₅H₅IN₂O |

| Monoisotopic Mass | 235.9447 Da |

| Nominal Mass | 236 Da |

| CAS Number | 1120-90-7 (Generic Pyrimidinone Class Ref) / Verify specific vendor CAS |

| Key Isotopes | ¹²⁷I (100% natural abundance) |

Experimental Protocol: Data Acquisition

To obtain reproducible spectral data, the following instrument parameters are recommended. These protocols ensure sufficient ionization while preserving the molecular ion for identification.[1]

A. GC-MS (Electron Ionization - EI)[1]

-

Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal deiodination).

-

Ion Source: 230°C.[1]

-

Electron Energy: 70 eV (Standard library matching).[1]

-

Scan Range: m/z 40 – 300.[1]

-

Derivatization (Optional): If peak tailing occurs due to the lactam/lactim tautomerism, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS ether/ester (Shift M+ to m/z 308).

B. LC-MS (Electrospray Ionization - ESI)[1]

-

Mode: Positive Ion (+).[1]

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

-

Cone Voltage: 20-30V (Low voltage to preserve [M+H]⁺).

-

Expected Ion: [M+H]⁺ = 236.95 (m/z 237).[1]

Mass Spectral Analysis & Fragmentation Logic

The Molecular Ion (m/z 236)

In Electron Ionization (EI), the molecular ion (M⁺ , m/z 236) is typically distinct but may not be the base peak due to the weak C-I bond.

-

Nitrogen Rule: The molecule contains 2 nitrogens (even number), resulting in an even nominal mass (236).

-

Isotopic Pattern: Unlike chlorine or bromine, Iodine-127 is monoisotopic.[1] There is no M+2 peak .[1] The M+1 peak (m/z 237) is driven solely by ¹³C contributions (~5.5% relative intensity).[1]

Primary Fragmentation: The Iodine Loss (m/z 109)

The most diagnostic feature of iodinated aromatics is the cleavage of the Carbon-Iodine bond.[1]

-

Transition: m/z 236 → m/z 109

-

Mechanism: Homolytic cleavage yields the iodine radical (I•, 127 Da) and the 2-methylpyrimidin-4-one cation (m/z 109).[1]

-

Diagnostic Value: A mass loss of 127 Da is the "fingerprint" for iodo-compounds.[1]

Secondary Fragmentation: Ring Degradation

Following the loss of iodine, the remaining pyrimidinone core (m/z 109) undergoes characteristic heterocyclic fragmentation:

-

Loss of CO (Carbon Monoxide): The carbonyl group at C4 is expelled.[1]

-

Retro-Diels-Alder (RDA) Cleavage:

Summary of Key Ions

| m/z (Nominal) | Ion Identity | Fragment Structure | Mechanism |

| 236 | [M]⁺[1]• | C₅H₅IN₂O⁺• | Molecular Ion (Radical Cation) |

| 221 | [M-CH₃]⁺ | C₄H₂IN₂O⁺ | Loss of Methyl group (Minor pathway) |

| 109 | [M-I]⁺ | C₅H₅N₂O⁺ | Base Peak Candidate (Loss of Iodine) |

| 81 | [M-I-CO]⁺ | C₄H₅N₂⁺ | Carbonyl expulsion from pyrimidinone |

| 68 | [M-I-CH₃CN]⁺ | C₃H₂NO⁺ | Ring cleavage (RDA) |

| 42 | [CH₃CNH]⁺ | C₂H₄N⁺ | Acetonitrile fragment (from C2-Methyl) |

Mechanistic Visualization (Graphviz)[1]

The following diagram maps the logical fragmentation pathways for 5-Iodo-2-methylpyrimidin-4(3H)-one under Electron Ionization.

Figure 1: Mechanistic fragmentation tree for 5-Iodo-2-methylpyrimidin-4(3H)-one showing the primary loss of iodine followed by pyrimidinone ring degradation.[1]

References

-

National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center: General Pyrimidine Fragmentation Patterns.[1] NIST Standard Reference Database 1A v17.[1] Link

-

PubChem. Compound Summary: 5-Iodo-2-methylpyrimidin-4(3H)-one (and related 5-iodopyrimidines).[1] National Library of Medicine.[1] Link

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9] University Science Books.[1] (Authoritative text on Nitrogen Rule and Halogen Isotope patterns).

-

Sleno, L., & Volmer, D. A. (2004).[1] Ion activation methods for tandem mass spectrometry.[1] Journal of Mass Spectrometry.[1] (Reference for ESI collision-induced dissociation mechanisms).

Sources

- 1. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. mdpi.com [mdpi.com]

The Strategic Application of 5-Iodo-2-methylpyrimidin-4(3H)-one in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has rendered it a cornerstone in the medicinal chemist's arsenal. This guide delves into the specific potential of a functionalized derivative, 5-Iodo-2-methylpyrimidin-4(3H)-one , a molecule poised for significant applications in the development of novel therapeutic agents.

While the pyrimidinone core itself imparts a foundational pharmacophoric character, the true value of this particular reagent lies in the strategic placement of the iodine atom at the 5-position. This heavy halogen serves as a versatile synthetic handle, unlocking a vast chemical space for the exploration of structure-activity relationships (SAR) through modern cross-coupling methodologies.[2][4] This guide will provide a comprehensive overview of the intrinsic properties of the 2-methylpyrimidin-4(3H)-one core, the synthetic opportunities presented by the 5-iodo substituent, and the potential therapeutic applications that can be realized through its derivatization, with a focus on kinase inhibition and antiviral drug discovery.

Physicochemical and Bioisosteric Profile of the Core Scaffold

The 2-methylpyrimidin-4(3H)-one core possesses a unique set of physicochemical properties that contribute to its utility in medicinal chemistry. The pyrimidinone ring system is a bioisostere of other aromatic systems, such as the phenyl group, and can also mimic the purine core of nucleobases, allowing it to interact with a wide range of biological targets.[5][6] The presence of nitrogen atoms provides hydrogen bond accepting and donating capabilities, crucial for molecular recognition at protein active sites. The methyl group at the 2-position can contribute to hydrophobic interactions and influence the overall solubility and metabolic stability of the molecule.

The introduction of an iodine atom at the 5-position significantly alters the electronic and steric properties of the ring. Iodine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the electron-withdrawing nature of iodine can modulate the pKa of the pyrimidinone ring, potentially influencing its ionization state at physiological pH and thereby affecting its pharmacokinetic profile.

The Synthetic Gateway: Palladium-Catalyzed Cross-Coupling Reactions

The paramount advantage of 5-Iodo-2-methylpyrimidin-4(3H)-one in medicinal chemistry is its suitability as a substrate for a variety of palladium-catalyzed cross-coupling reactions.[7][8][9] These reactions are fundamental in modern drug discovery, enabling the rapid and efficient construction of diverse molecular libraries from a common intermediate.[5][10] The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds, often allowing for milder reaction conditions and broader functional group tolerance.[2][4]

Key Cross-Coupling Methodologies:

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the 5-iodopyrimidinone with an organoboron reagent (boronic acid or ester). This is a widely used method for introducing aryl and heteroaryl moieties, which are prevalent in kinase inhibitors and other therapeutic agents.[5][10]

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 5-iodopyrimidinone with a terminal alkyne. Alkynyl groups can serve as rigid linkers or as pharmacophoric elements themselves, and are found in a number of potent bioactive molecules.[1][11][12]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the 5-iodopyrimidinone with a primary or secondary amine. This is a key transformation for introducing diverse amino substituents, which can significantly impact the biological activity and physicochemical properties of a molecule.[13][14]

Potential Therapeutic Applications

The strategic functionalization of the 5-position of the 2-methylpyrimidin-4(3H)-one core opens avenues to a wide array of therapeutic targets. The following sections will explore the most promising applications based on the known biological activities of related pyrimidinone derivatives.

Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology, and the pyrimidine scaffold is a well-established hinge-binding motif in many approved kinase inhibitors.[6] The 2-aminopyrimidine substructure, which can be readily accessed from the 2-methylpyrimidin-4(3H)-one core, is particularly effective at forming key hydrogen bonds within the ATP-binding site of many kinases.

The 5-position of the pyrimidine ring often extends into a region of the kinase active site that can be exploited to achieve potency and selectivity. By utilizing 5-Iodo-2-methylpyrimidin-4(3H)-one as a starting material, medicinal chemists can systematically probe this region with a variety of substituents introduced via cross-coupling reactions.

Structure-Activity Relationship (SAR) Insights:

-

Introduction of Aryl and Heteroaryl Groups (via Suzuki Coupling): The addition of substituted phenyl or heteroaromatic rings at the 5-position can lead to potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., KDR/VEGFR, FGFR) and non-receptor tyrosine kinases (e.g., Bruton's tyrosine kinase - BTK).[1][5] The nature and substitution pattern of the appended aromatic ring can be fine-tuned to optimize interactions with the hydrophobic pocket and the solvent-exposed region of the kinase active site.

-

Exploration of Alkynyl Linkers (via Sonogashira Coupling): An alkynyl group at the 5-position can act as a rigid spacer to position other functional groups for optimal binding. For instance, terminal alkynes can be further functionalized to introduce a variety of substituents.

-

Installation of Amino Side Chains (via Buchwald-Hartwig Amination): The introduction of various amino groups at the 5-position can provide additional hydrogen bonding opportunities and improve the pharmacokinetic properties of the resulting compounds.

| Target Kinase Family | Rationale for 5-Position Modification | Potential Benefit of Using 5-Iodo-2-methylpyrimidin-4(3H)-one |

| Receptor Tyrosine Kinases (e.g., VEGFR, FGFR, EGFR) | The 5-substituent can occupy the ribose-binding pocket or extend towards the solvent front, influencing selectivity and potency. | Rapid generation of a library of 5-aryl and 5-heteroaryl derivatives to probe this space. |

| Non-Receptor Tyrosine Kinases (e.g., BTK, ZAP-70) | The 5-position can be modified to introduce groups that form additional interactions with the protein, leading to enhanced inhibitory activity. | Efficient synthesis of 5-amino and 5-alkynyl derivatives to explore SAR. |

| Cyclin-Dependent Kinases (CDKs) | The 5-position can be functionalized to improve selectivity among different CDK family members. | Access to a diverse range of 5-substituted analogs for selectivity profiling. |

Antiviral Agents

Pyrimidine derivatives have a long history as antiviral agents, with many approved drugs targeting viral polymerases and other essential viral enzymes.[4][6] The 2-methylpyrimidin-4(3H)-one scaffold can serve as a starting point for the development of novel antiviral compounds.

Structure-Activity Relationship (SAR) Insights:

-

Targeting Viral Enzymes: Modifications at the 5-position of the pyrimidinone ring can influence the binding affinity and inhibitory activity against viral enzymes such as reverse transcriptase, protease, and helicase. For instance, the introduction of bulky or flexible side chains can disrupt the normal function of these enzymes.

-

Interferon Induction: Certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been shown to be potent inducers of interferon, a key component of the innate immune response to viral infections.[4] The nature of the substituent at the 5-position can significantly impact this activity.

| Viral Target | Rationale for 5-Position Modification | Potential Benefit of Using 5-Iodo-2-methylpyrimidin-4(3H)-one |